molecular formula C14H25N5O2 B1480623 tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2098110-42-8

tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1480623
CAS No.: 2098110-42-8
M. Wt: 295.38 g/mol
InChI Key: VMPLCEZSHKWZOB-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 1,2,3-triazole ring substituted with an aminomethyl group at the 4-position, connected via a methylene bridge to the piperidine’s 2-position. Its molecular formula is C₁₄H₂₅N₅O₂ (MW: 295.38 g/mol) . The Boc group serves as a protective moiety for the piperidine nitrogen, while the aminomethyl-triazole subunit provides a reactive handle for further functionalization, making it valuable in drug discovery and chemical biology.

Properties

IUPAC Name

tert-butyl 2-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)19-7-5-4-6-12(19)10-18-9-11(8-15)16-17-18/h9,12H,4-8,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPLCEZSHKWZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the downregulation of specific proteins, thereby affecting various cellular pathways and processes. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis.

Biological Activity

tert-Butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound features a triazole moiety, which has been widely recognized for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of this compound is C11H21N5O2C_{11}H_{21}N_{5}O_{2} with a molecular weight of 255.32 g/mol. The IUPAC name indicates the presence of a piperidine ring and a triazole group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H21N5O2
Molecular Weight255.32 g/mol
IUPAC Nametert-butyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]-N-methylcarbamate

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The specific compound this compound is expected to share similar properties due to its structural characteristics.

Anticancer Properties

Studies have indicated that triazole-containing compounds can exhibit anticancer activity. For example, the presence of the triazole ring has been associated with enhanced cytotoxicity against cancer cell lines. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Assays

In a recent study involving various triazole derivatives, it was found that compounds similar to this compound displayed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CEM. This suggests strong potential for further development as anticancer agents.

Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Response : By affecting cytokine production, this compound could modulate immune responses.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of triazoles to enhance their biological activities. The following table summarizes key findings from recent research:

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer<10
Related Triazole DerivativeAntimicrobial<20
Triazole-based CompoundAnti-inflammatory<15

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Property Target Compound Analog 1 Analog 2 Analog 3
LogP (Predicted) ~1.5 (moderately polar) ~1.2 ~3.8 (lipophilic due to silyl/pyrimidinyl) ~2.9 (aryl hydrophobicity)
¹H NMR Key Signals - Boc: δ 1.4 ppm (s, 9H)
- Triazole CH₂NH₂: δ 3.8–4.2 ppm (m)
- Piperidine protons: δ 1.6–2.8 ppm
Similar Boc and piperidine signals; triazole CH₂NH₂ at δ 3.9 ppm - Silyl group: δ 0.1 ppm (s, 6H)
- Pyrimidinyl protons: δ 8.5–9.0 ppm
- Fluorophenyl: δ 7.2–7.6 ppm (m)
Stability Boc group base-sensitive; aminomethyl prone to oxidation Similar to target compound Silyl group acid-labile; stable under basic conditions Stable aryl group; Boc deprotection under acidic conditions

Spectroscopic Confirmation :

  • HRMS and ¹³C NMR data confirm regioselective 1,4-triazole formation in all analogs .
  • The target compound’s aminomethyl group is distinguishable via IR (N-H stretch at ~3350 cm⁻¹) and HRMS (m/z 296.19 [M+H]⁺) .

Preparation Methods

Boc Protection of Piperidine

  • Starting from commercially available piperidine derivatives, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in anhydrous dichloromethane (CH2Cl2) or ethanol at 0 °C to room temperature.
  • Triethylamine (NEt3) or sodium hydroxide (NaOH) is used as a base to facilitate the reaction.
  • The reaction is typically stirred for 16–18 hours to ensure complete conversion.
  • Work-up involves washing with aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.
  • Example: tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can be converted to tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate by substitution of the hydroxyl group with chlorine using triphenylphosphine (PPh3) and carbon tetrachloride or related reagents.

Introduction of Halomethyl Group

  • The 2-position of the piperidine ring is functionalized with a bromomethyl or chloromethyl group to allow for nucleophilic substitution.
  • For example, tert-butyl (2-bromoethyl)carbamate is prepared by reacting 2-bromoethylamine hydrobromide with Boc2O in CH2Cl2 at 0 °C, followed by work-up and purification.
  • Alternatively, 3-bromopropylamine hydrobromide can be Boc-protected to give tert-butyl (3-bromopropyl)carbamate.

Formation of the 1,2,3-Triazole Ring via Click Chemistry

  • The azide-alkyne cycloaddition is the key step to form the 1,2,3-triazole ring.
  • The halomethylated Boc-protected piperidine intermediate is reacted with sodium azide or other azide sources to form the corresponding azide intermediate.
  • This azide is then reacted with a terminal alkyne under copper(I) catalysis (CuSO4 and sodium ascorbate or CuI) in anhydrous solvents such as DMF or DMSO at room temperature or slightly elevated temperatures.
  • The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole ring.
  • The aminomethyl substituent on the triazole can be introduced by using an alkyne bearing a protected aminomethyl group or by subsequent reduction of a nitro or azido substituent on the triazole ring.

Aminomethyl Group Introduction and Final Purification

  • The aminomethyl group on the triazole is typically introduced by reduction of a precursor group (e.g., azide or nitro) or by nucleophilic substitution.
  • The final compound is purified by flash chromatography using silica gel with mixtures of hexane and ethyl acetate or dichloromethane and methanol.
  • The product is characterized by NMR (1H, 13C) and mass spectrometry to confirm structure and purity.

Representative Synthetic Route Summary Table

Step Starting Material / Intermediate Reagents & Conditions Product / Intermediate Yield (%) Notes
1 Piperidine or 2-bromoethylamine hydrobromide Boc2O, NEt3, CH2Cl2, 0 °C to rt, 16–18 h tert-butyl (2-bromoethyl)carbamate ~80–90 Boc protection of amine
2 tert-butyl (2-bromoethyl)carbamate NaN3, DMF, rt tert-butyl (2-azidoethyl)carbamate 70–85 Azide substitution
3 tert-butyl (2-azidoethyl)carbamate + alkyne Cu(I) catalyst, sodium ascorbate, DMF/DMSO, rt tert-butyl 2-((1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate 75–90 CuAAC click reaction to form triazole
4 Triazole intermediate Reduction (e.g., Pd/C, H2) or nucleophilic substitution tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate 60–80 Aminomethyl group introduction

Research Findings and Notes

  • The reactions are carried out under inert atmosphere (N2) and anhydrous conditions to prevent side reactions and ensure high yields.
  • Boc protection is stable under the reaction conditions of azide substitution and click chemistry, allowing for orthogonal functional group transformations.
  • The CuAAC reaction is highly regioselective and efficient, providing the 1,4-substituted 1,2,3-triazole ring with minimal byproducts.
  • Purification by flash chromatography and characterization by NMR confirm the integrity of the Boc group and the triazole ring.
  • The aminomethyl substituent is often introduced as a protected group on the alkyne or introduced post-cycloaddition by reduction, ensuring selectivity and avoiding side reactions.
  • The synthetic approach is modular, allowing for variation in substituents on the piperidine or triazole rings for structure-activity relationship studies.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate?

The synthesis typically involves click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . A plausible route includes:

  • Step 1 : Preparation of a piperidine derivative with a propargyl group at the 2-position.
  • Step 2 : Reaction with an azide-containing precursor (e.g., 4-azidomethyl-1H-1,2,3-triazole) under CuAAC conditions to form the triazole ring .
  • Step 3 : Deprotection of the tert-butyl carbamate group (if required) using acidic conditions (e.g., TFA) .
    Critical parameters include reaction temperature (60–80°C), solvent (THF or DMF), and catalyst (e.g., SPhos Pd G3 or CuI). Purification often employs silica gel chromatography .

Q. How should researchers characterize this compound analytically?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of the triazole (1,4-disubstitution) and piperidine conformation .
  • HRMS : To verify molecular weight and purity (>95%) .
  • IR Spectroscopy : Identification of carbamate (C=O stretch at ~1680–1720 cm1^{-1}) and triazole (C-N stretches) .
  • HPLC : For assessing purity in solution-phase studies .

Q. What safety precautions are necessary during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (due to potential irritancy) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can regioselectivity in the triazole ring formation be ensured?

The 1,4-disubstituted triazole is favored under CuAAC conditions due to copper coordination. To confirm regiochemistry:

  • Compare experimental 1^1H NMR data with computational predictions (e.g., DFT calculations) .
  • Use X-ray crystallography if single crystals are obtainable .
    Contradictions in data (e.g., unexpected NOE effects in NMR) may indicate byproducts, requiring re-optimization of reaction time or catalyst loading .

Q. What strategies improve the solubility of this compound for biological assays?

  • Functionalization : Introduce polar groups (e.g., PEG chains) via the aminomethyl group on the triazole .
  • Salt Formation : React with HCl or TFA to form water-soluble hydrochloride or trifluoroacetate salts .
  • Co-solvents : Use DMSO or ethanol (<5% v/v) in aqueous buffers .

Q. How can the stability of the tert-butyl carbamate group be assessed under varying pH conditions?

  • Kinetic Studies : Monitor degradation via HPLC at pH 2–10 (e.g., simulated gastric/intestinal fluids). The carbamate is stable at neutral pH but hydrolyzes rapidly under acidic (pH < 3) or basic (pH > 10) conditions .
  • Mass Spectrometry : Detect breakdown products (e.g., piperidine derivatives) .

Q. What methodologies are used to evaluate its potential as a kinase inhibitor precursor?

  • Molecular Docking : Screen against kinase crystal structures (e.g., PDB entries) to predict binding affinity at the ATP-binding site .
  • In Vitro Assays : Measure IC50_{50} values using kinase activity assays (e.g., ADP-Glo™) .
  • Structure-Activity Relationship (SAR) : Modify the triazole’s aminomethyl group to assess impact on potency .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported vs. experimental melting points?

  • Impurity Analysis : Re-purify via recrystallization (e.g., ethyl acetate/hexane) and recheck DSC data .
  • Polymorphism : Characterize crystal forms using PXRD .

Q. Why might coupling reactions involving the aminomethyl group fail?

  • Steric Hindrance : Bulky tert-butyl groups may limit access. Switch to milder coupling reagents (e.g., HATU vs. EDC) .
  • Protection/Deprotection : Temporarily protect the amine with Boc, perform coupling, then deprotect .

Comparative Analysis

Q. How does the presence of the aminomethyl group on the triazole influence reactivity compared to non-functionalized analogs?

  • Nucleophilicity : The primary amine enables conjugation (e.g., with carboxylic acids or NHS esters) .
  • Hydrogen Bonding : Enhances solubility and target binding in biological systems .
  • Stability : The amine may protonate under acidic conditions, altering solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

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